THJ2201 - 1801552-01-1

THJ2201

Catalog Number: EVT-284647
CAS Number: 1801552-01-1
Molecular Formula: C23H21FN2O
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[1-(5-fluoropentyl)-1H-indazol-3-yl](naphthalen-1-yl)methanone is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Hallucinogenic substances substance.
Overview

THJ-2201 is a synthetic cannabinoid that belongs to the indazole class of compounds. It was first identified in 2014 and is structurally related to other synthetic cannabinoids such as JWH-018 and AM-2201. Due to its psychoactive properties and associated adverse effects, THJ-2201 was classified as a Schedule I substance by the Drug Enforcement Administration in January 2015. This classification indicates that it has a high potential for abuse and no accepted medical use in the United States.

Source and Classification

THJ-2201, chemically known as 1-(5-fluoropentyl)-1H-indazol-3-ylmethanone, has the following molecular formula: C23H21FN2OC_{23}H_{21}FN_2O with a molecular weight of 360.42 g/mol . It is categorized under synthetic cannabinoids, which are substances designed to mimic the effects of delta-9-tetrahydrocannabinol, the active component of cannabis. These compounds often bind to cannabinoid receptors in the brain, leading to various psychoactive effects.

Synthesis Analysis

The synthesis of THJ-2201 involves several chemical reactions that typically start with the preparation of indazole derivatives followed by functionalization to introduce the fluoropentyl group and naphthalenyl moiety. While specific synthetic pathways are proprietary or less documented, common methods include:

  1. Formation of Indazole Core: The indazole structure can be synthesized through cyclization of appropriate precursors.
  2. Functionalization: The introduction of the fluoropentyl group is achieved through alkylation reactions.
  3. Final Coupling: The naphthalenyl moiety is attached via coupling reactions, often involving carbon-carbon bond formation techniques.

These methods are typically carried out under controlled laboratory conditions using reagents that ensure high purity and yield.

Structural Data

  • Molecular Formula: C23H21FN2OC_{23}H_{21}FN_2O
  • Molecular Weight: 360.42 g/mol
  • CAS Number: 1801552-01-1 .
Chemical Reactions Analysis

THJ-2201 undergoes various metabolic reactions in biological systems, primarily in the liver. Key metabolic pathways include:

  1. Hydroxylation: This process adds hydroxyl groups to the molecule, altering its pharmacological properties.
  2. Oxidative Defluorination: A significant metabolic pathway for THJ-2201 involves the removal of fluorine atoms, which can lead to different metabolites.
  3. Glucuronidation: This reaction conjugates glucuronic acid to metabolites, enhancing their solubility for excretion .

In vitro studies have shown that THJ-2201 produces multiple metabolites, with at least 27 distinct metabolites identified after incubation with human hepatocytes .

Mechanism of Action

THJ-2201 exerts its effects primarily through activation of cannabinoid receptors, particularly the CB1 receptor in the central nervous system. The mechanism includes:

  • Receptor Binding: THJ-2201 binds with high affinity to CB1 receptors, mimicking the action of natural cannabinoids.
  • Signal Transduction: Upon binding, it activates intracellular signaling pathways that lead to various physiological effects such as altered mood, perception, and cognitive function.

Research indicates that THJ-2201 enhances neuronal differentiation in certain cell lines, suggesting potential neurotrophic effects at biologically relevant concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Liquid form; colorless with an aromatic odor .
  • Flash Point: Approximately 5°C .

Chemical Properties

  • Solubility: Soluble in organic solvents like acetonitrile.
  • Stability: Requires storage at -18°C for optimal stability .

Relevant Data

The compound's pharmacological profile suggests it has both stimulant and depressant effects depending on dosage and context of use.

Applications

THJ-2201 is primarily used in scientific research settings for studying cannabinoid receptor interactions and their physiological impacts. Its relevance extends to forensic toxicology where it serves as a marker for synthetic cannabinoid use in biological fluids such as urine . Additionally, understanding its metabolic pathways aids in developing analytical methods for detecting these substances in clinical and forensic contexts.

Introduction to THJ-2201 as a Synthetic Cannabinoid

THJ-2201 (1-(5-fluoropentyl)-1H-indazol-3-ylmethanone) represents a significant development in the synthetic cannabinoid landscape. This indazole-based designer drug emerged as a structural analog of the earlier indole-based synthetic cannabinoid AM-2201, strategically modified to circumvent emerging legal restrictions while maintaining potent psychoactive properties. Chemically classified as a naphthoylindazole, THJ-2201 belongs to the broader category of new psychoactive substances (NPS) that mimic the effects of natural cannabinoids through interaction with the endocannabinoid system. Its molecular formula is C₂₃H₂₁FN₂O, with a molar mass of 360.432 g·mol⁻¹ [6]. Marketed primarily through online channels as a "research chemical" or "not for human consumption," THJ-2201 exemplifies the rapid adaptability of the illicit synthetic drug market in response to regulatory pressures.

Historical Context and Emergence in the NPS Market

THJ-2201 emerged during a critical period in synthetic cannabinoid evolution, approximately 2013-2014, coinciding with global scheduling efforts targeting earlier compounds. Forensic toxicology literature first documented THJ-2201 in smoke mixtures and seized products during this period [6]. Its appearance represented a strategic shift toward indazole-based structures as replacements for scheduled indole-based cannabinoids like JWH-018 and AM-2201. The compound gained notoriety following its identification in hospitalizations and fatalities, with one documented death directly linked to its use [6] [3]. The rapid proliferation of THJ-2201 highlighted the synthetic cannabinoid market's responsiveness to legal controls—as soon as authorities scheduled one compound, clandestine laboratories would introduce structurally modified analogs with similar pharmacological effects. This pattern transformed the synthetic cannabinoid landscape into a complex, ever-evolving regulatory challenge.

Structural Analogues and Evolution from AM-2201

THJ-2201 exemplifies the strategic molecular modifications employed by designers of synthetic cannabinoids to evade legal restrictions while retaining biological activity. Its core structure replaces the indole ring of AM-2201 with an indazole moiety, while retaining the naphthoyl group and adding a fluorine atom to the pentyl side chain [6]. The structural comparison reveals key modifications:

  • Core Modification: The indazole core significantly differentiates THJ-2201 from AM-2201 while maintaining similar three-dimensional topology and electronic properties essential for receptor binding.
  • Fluorinated Alkyl Chain: The 5-fluoropentyl tail enhances metabolic stability and lipophilicity compared to AM-2201's pentyl chain, potentially extending its duration of action and potency.
  • Conserved Pharmacophore: The naphthoyl group remains unchanged, preserving the critical hydrogen-bonding and van der Waals interactions with cannabinoid receptors.

Table 1: Structural Comparison of THJ-2201 with Precursor AM-2201

Structural FeatureAM-2201THJ-2201
Core StructureIndoleIndazole
Linked Group1-Naphthoyl1-Naphthoyl
Tail StructurePentyl5-Fluoropentyl
Molecular FormulaC₂₃H₂₂FNOC₂₃H₂₁FN₂O
Molecular Weight359.43 g/mol360.43 g/mol

This strategic molecular evolution resulted in a compound with enhanced CB1 receptor affinity relative to Δ⁹-THC and similar potency to its predecessor AM-2201. THJ-2201 exhibits high binding affinity to CB1 receptors (Kᵢ = 1.34 nM) and CB2 receptors (Kᵢ = 1.32 nM), classifying it as a potent full agonist at both receptor subtypes [6] [9]. The preservation of receptor activity despite structural modification demonstrates how minor alterations to scheduled compounds can produce new psychoactive substances that fall outside existing regulatory frameworks.

Regulatory Challenges in Classification and Global Control

The regulation of THJ-2201 illustrates the profound difficulties in controlling synthetic cannabinoids through traditional scheduling approaches. The compound presents multiple challenges to drug control agencies:

  • Structural Ambiguity: As an analog of AM-2201, THJ-2201 exists in a legal gray area in jurisdictions with analog acts that require substantial structural similarity to scheduled compounds [8]. The indazole-for-indole substitution creates sufficient molecular distinction to complicate prosecution under analog laws.

  • Rapid Market Introduction: THJ-2201 appeared on the illicit market before toxicological data could be gathered, creating a regulatory lag during which the compound could be legally sold as "not for human consumption" [3] [8].

  • Detection Challenges: Extensive metabolism of THJ-2201 in humans produces metabolites identical to those of unscheduled analogs like THJ-018, making forensic differentiation between scheduled and unscheduled substances difficult in urine samples [8].

The United States Drug Enforcement Administration (DEA) temporarily placed THJ-2201 into Schedule I of the Controlled Substances Act in January 2015, citing its high abuse potential, lack of accepted medical use, and safety concerns [3] [6]. This action was formalized in the Federal Register notice published December 19, 2014, which specifically identified THJ-2201 as posing "an imminent hazard to the public safety" [3]. Germany followed suit, classifying THJ-2201 as a controlled substance under Anlage II of the Betäubungsmittelgesetz (Narcotics Act) [6].

Table 2: Global Regulatory Status of THJ-2201

JurisdictionRegulatory StatusLegal InstrumentYear Scheduled
United StatesSchedule I Controlled SubstanceControlled Substances Act (Temporary Scheduling)2015
GermanyAnlage II Controlled SubstanceBetäubungsmittelgesetz (Narcotics Act)2015
InternationalNot specifically scheduled under UN Conventions

Despite these controls, the scheduling of THJ-2201 created an immediate incentive for designers to create new, unscheduled analogs—a phenomenon described as "regulatory whack-a-mole" [8]. The shared metabolic pathways between THJ-2201 and its unscheduled analog THJ-018 further complicated enforcement, as identical urinary metabolites prevented definitive identification of the specific compound consumed [8]. This metabolic ambiguity created significant challenges for forensic laboratories attempting to document THJ-2201 use in cases of adverse events or fatalities.

Properties

CAS Number

1801552-01-1

Product Name

THJ2201

IUPAC Name

[1-(5-fluoropentyl)indazol-3-yl]-naphthalen-1-ylmethanone

Molecular Formula

C23H21FN2O

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C23H21FN2O/c24-15-6-1-7-16-26-21-14-5-4-12-20(21)22(25-26)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2

InChI Key

DULWRYKFTVFPTL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCF

Solubility

Soluble in DMSO

Synonyms

THJ-2201;THJ 2201;THJ2201; AM-2201 Indazole

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.